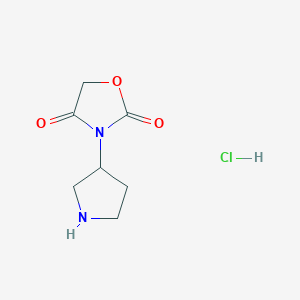

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride

Description

Structural Analysis of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione Hydrochloride

Molecular Configuration and Stereochemical Features

This compound (CAS: 1949836-75-2) is a heterocyclic compound characterized by a five-membered oxazolidine-2,4-dione core substituted with a pyrrolidin-3-yl group. Its molecular formula is C₇H₁₁ClN₂O₃ , with a molecular weight of 206.63 g/mol.

Key Structural Elements:

Oxazolidine-2,4-dione Core :

Pyrrolidin-3-yl Substituent :

- A four-membered pyrrolidine ring attached at the 3-position of the oxazolidine ring.

- The substitution pattern introduces steric bulk and potential hydrogen-bonding interactions.

Hydrochloride Salt Formation :

Stereochemical Considerations:

Crystallographic Characterization and X-ray Diffraction Studies

While specific X-ray diffraction (XRD) data for this compound are not explicitly reported in the literature, insights can be inferred from related oxazolidine derivatives and general XRD principles.

Key Methodological Aspects:

Sample Preparation :

Data Collection and Analysis :

Critical Observations for Analogues :

Comparative Analysis with Related Oxazolidine-2,4-dione Derivatives

The structural and chemical properties of this compound diverge significantly from other oxazolidine-2,4-dione derivatives due to its substituent and salt form. Below is a comparative analysis of key derivatives:

Table Notes:

- Solubility : The hydrochloride salt exhibits higher aqueous solubility than non-salt derivatives due to ionic dissociation.

- Reactivity : Sulfonyl and carbonyl groups in analogues enable nucleophilic substitution or cyclization, whereas the hydrochloride’s NH/Cl interactions favor deprotonation under basic conditions.

- Biological Activity : Derivatives with sulfonyl or heterocyclic substituents often show antimicrobial or kinase-inhibitory activity, whereas the hydrochloride’s salt form may modulate pharmacokinetics.

Propriétés

IUPAC Name |

3-pyrrolidin-3-yl-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c10-6-4-12-7(11)9(6)5-1-2-8-3-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYYILQLQUHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C(=O)COC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation via Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

A primary and well-documented method for synthesizing oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under controlled heating conditions. This method is applicable for preparing derivatives including those with pyrrolidinyl substituents.

Reaction Scheme :

Carbamate (R¹-NH-COOR⁴) + 2-hydroxycarboxylic acid ester → Oxazolidine-2,4-dione derivative-

- Temperature range: 80°C to 250°C

- Pressure: Reduced pressure around 200 mbar

- Optional catalyst presence

- Solvent: Neat or in presence of methanol for crystallization

Typical Procedure :

The carbamate and 2-hydroxycarboxylic acid ester are refluxed or heated under reduced pressure to facilitate cyclization and elimination of alcohol byproduct. The reaction mixture is then cooled and added dropwise to methanol to precipitate the oxazolidine-2,4-dione product.Relevance to Pyrrolidinyl Derivatives :

While the example focuses on aryl-substituted carbamates, the method is adaptable to carbamates bearing pyrrolidin-3-yl groups, enabling synthesis of 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione derivatives.

Azomethine Ylide [3+2] Cycloaddition for Pyrrolidinyl Ring Construction

The pyrrolidinyl moiety in 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione can be efficiently constructed via 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles.

Mechanism :

Azomethine ylides generated in situ from amino acid derivatives or imino compounds undergo regio- and stereoselective [3+2] cycloaddition with unsaturated carbon–carbon bonds to form pyrrolidine rings fused or appended to oxazolidine-2,4-dione scaffolds.-

- Solvents: Dichloromethane, toluene, or tetrahydrofuran

- Catalysts: Acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating

- Temperature: Ambient to reflux depending on substrates

- Molar ratios: Often 1:1 or adjusted to favor desired regioisomer

Outcomes :

- High regio- and stereoselectivity, often yielding trans-stereochemistry in pyrrolidine ring

- Yields ranging from 62% to 94% reported for related spiro and fused systems

- Diastereoselectivity controlled by substituents and reaction conditions

Application :

This method is particularly useful for synthesizing complex pyrrolidinyl-oxazolidine-2,4-dione derivatives with potential pharmaceutical applications.

Salt Formation: Hydrochloride Preparation

After synthesis of the free base 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione, conversion to the hydrochloride salt is typically performed to improve stability, solubility, and handling.

-

- Dissolve the free base in an appropriate solvent such as ethanol or methanol

- Bubble or add hydrogen chloride gas or use hydrochloric acid solution

- Precipitate the hydrochloride salt by cooling or adding a non-solvent

- Isolate by filtration and drying

-

- Enhanced crystalline purity

- Improved pharmacokinetic properties if used pharmaceutically

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate + 2-Hydroxycarboxylic Ester | Carbamate (pyrrolidin-3-yl derivative), 2-hydroxy acid ester | 80–250°C, reduced pressure, catalyst optional | ~80–90 | Adaptable to pyrrolidinyl carbamates; requires distillation step |

| Azomethine Ylide [3+2] Cycloaddition | Azomethine ylide precursors, olefin dipolarophile | Room temp to reflux, acid catalyst or heating | 62–94 | High regio- and stereoselectivity; forms pyrrolidine ring |

| Hydrochloride Salt Formation | Free base compound, HCl | Room temp, solvent precipitation | Quantitative | Enhances stability and solubility |

Detailed Research Findings and Notes

The carbamate-based synthesis is a robust route providing high purity oxazolidine-2,4-dione derivatives with good yields, scalable for industrial production.

Azomethine ylide cycloaddition offers versatility for introducing pyrrolidinyl substituents with controlled stereochemistry, essential for biological activity optimization.

The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

Reaction parameters such as temperature, solvent choice, catalyst presence, and molar ratios critically influence yield and stereochemical outcome.

Resolution of racemic mixtures, if formed, can be achieved by preparative chiral HPLC or formation of diastereomeric derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of the compound, and substituted oxazolidine derivatives .

Applications De Recherche Scientifique

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidine ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it effective against certain bacterial strains . Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O₃

- Molecular Weight : 206.63 g/mol

- CAS Number : 1864057-54-4

- Key Features : Combines an oxazolidine-2,4-dione core with a pyrrolidine substituent at the 3-position. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Structural Significance :

- The oxazolidine-2,4-dione moiety is a cyclic carbonate derivative, often associated with bioactivity in antimicrobial and antitubercular agents.

- The pyrrolidine ring introduces a secondary amine, which may influence hydrogen bonding and receptor interactions .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Oxazolidine-2,4-dione Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Differences in Structural and Functional Properties

Core Heterocycle Variations :

- Oxazolidine-2,4-dione vs. Imidazolidine-2,4-dione : Compounds in (e.g., entries 9–15) feature imidazolidine-2,4-dione cores with additional methyl groups, which may enhance metabolic stability compared to the oxazolidine-2,4-dione core in the target compound .

Substituent Effects :

- Pyrrolidine vs. Piperidine/Piperazine : The target compound’s pyrrolidine substituent (5-membered ring) offers conformational flexibility, whereas piperidine/piperazine analogs (6-membered rings) in may exhibit stronger binding to sterically constrained receptors .

- Aryl vs. Alkyl Substituents : Benzylidene-substituted derivatives () show higher melting points (e.g., 188–206°C) due to aromatic stacking, contrasting with the aliphatic pyrrolidine group in the target compound .

Biological Activity: Antimicrobial Potential: 5-Methyl-N-aryl derivatives () demonstrated significant antimicrobial activity, suggesting that the target compound’s pyrrolidine group could be optimized for similar applications . CNS Applications: Piperidine-containing analogs () are prioritized for CNS drug development due to their blood-brain barrier permeability, a property yet to be confirmed for the target compound .

Activité Biologique

Overview

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride is a compound characterized by its unique dual ring structure, which contributes to its distinct chemical and biological properties. With the molecular formula C7H11ClN2O3 and a molecular weight of 206.63 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.

The compound exhibits several chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution. These reactions can yield various derivatives that may enhance its biological activity. The mechanism of action primarily involves the inhibition of protein synthesis by binding to the bacterial ribosome, which is crucial for its effectiveness against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial activity. In studies comparing its efficacy against standard antibiotics such as Streptomycin and Ketoconazole, it has shown significant antibacterial effects against various strains, including Proteus vulgaris and Shigella flexneri, as well as antifungal activity against Candida albicans and Malassezia pachydermatis .

Anticancer Potential

This compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved and to assess its effectiveness in various cancer models.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. It demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |

|---|---|---|

| Proteus vulgaris | 8 µg/mL | Streptomycin |

| Shigella flexneri | 4 µg/mL | Ketoconazole |

| Candida albicans | 16 µg/mL | Fluconazole |

These results indicate that the compound has a comparable or superior antimicrobial effect relative to established treatments .

Study 2: Anticancer Activity

In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The compound appears to induce apoptosis in these cells through a caspase-dependent pathway .

Q & A

What are the recommended synthetic pathways for 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride, and how can reaction efficiency be optimized?

A multi-step synthesis is typically required, involving cyclization of pyrrolidine precursors and subsequent oxazolidine ring formation. Key steps include:

- Pyrrolidine functionalization : Introducing substituents via nucleophilic substitution or catalytic hydrogenation .

- Oxazolidine ring closure : Using carbodiimides or thioureas as coupling agents under anhydrous conditions .

- Hydrochloride salt formation : Precipitation in polar aprotic solvents (e.g., acetonitrile) with HCl gas .

Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and identify energy barriers, reducing trial-and-error experimentation .

How should researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural confirmation?

Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .

- DFT simulations : Compare computed vs. experimental IR spectra to validate assignments .

- HPLC purity checks : Rule out impurities using gradient elution with UV/Vis detection .

Advanced tip : Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in analogous pyrrolidine derivatives .

What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate and collect waste for professional disposal .

Note : While no GHS classification is available for the target compound, structurally similar hydrochlorides require hazard level 2 precautions .

How can the compound’s stereochemical integrity be preserved during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-pyrrolidine precursors to control configuration at the 3-position .

- Low-temperature reactions : Minimize racemization during oxazolidine formation by maintaining temperatures below 0°C .

- Chiral HPLC : Monitor enantiomeric excess (>98% required for pharmaceutical intermediates) .

What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes)?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors .

- Molecular docking : Use AutoDock Vina with force-field parameterization for pyrrolidine moieties .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic profiles (ΔH, ΔS) of ligand-enzyme binding .

Case study : Analogous compounds show affinity for GABA receptors, suggesting similar screening frameworks .

How do solvent choices impact the compound’s stability in long-term storage?

- Polar aprotic solvents (DMSO, DMF) : Stabilize via hydrogen bonding but may promote hydrolysis over months .

- Desiccated storage : Store under argon at -20°C in amber vials to prevent photodegradation .

- Accelerated stability studies : Use HPLC to track degradation products under stress conditions (40°C/75% RH) .

What strategies mitigate low yields in multi-gram scale synthesis?

- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) .

- Catalytic optimization : Screen Pd/C or Raney Ni for selective hydrogenation steps .

- Design of experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using JMP or Minitab .

How can researchers address discrepancies between computational predictions and experimental reactivity?

- Revisiting DFT functionals : Switch from B3LYP to M06-2X for better accuracy in transition metal-free reactions .

- Solvent modeling : Include explicit solvent molecules (e.g., water) in simulations to account for solvation effects .

- Error analysis : Compare computed activation energies with experimental kinetic data (±5 kcal/mol tolerance) .

What are the compound’s potential off-target effects in pharmacological assays?

- Cytochrome P450 screening : Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

- hERG channel binding : Patch-clamp assays to assess cardiac toxicity risks .

- Proteome-wide profiling : Use affinity-based pull-downs with SILAC mass spectrometry .

How does protonation of the pyrrolidine nitrogen affect its physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.